Bis(methylsulphinyl)methane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54267-12-8 |
|---|---|
Molecular Formula |
C3H8O2S2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
bis(methylsulfinyl)methane |
InChI |
InChI=1S/C3H8O2S2/c1-6(4)3-7(2)5/h3H2,1-2H3 |
InChI Key |
QYLZSLZHCNXMPV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CS(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Bis Methylsulphinyl Methane
Oxidation Pathways from Thioether Precursors
The most common route to bis(methylsulphinyl)methane is through the oxidation of bis(methylthio)methane (B156853). This transformation involves the stepwise oxidation of the two sulfur atoms.
Synthesis of this compound from Bis(methylthio)methane
The direct oxidation of bis(methylthio)methane (also known as 2,4-dithiapentane) is a widely employed method for preparing this compound. oup.comkit.edu This process can be influenced by the choice of oxidant and reaction parameters.
Achieving selective oxidation to the monosulphoxide, methyl (methylthio)methyl sulfoxide (B87167), from bis(methylthio)methane is a critical step. Research has shown that using one equivalent of an oxidizing agent like hydrogen peroxide in acetic acid can yield the monosulphoxide. oup.com However, controlling the reaction to prevent further oxidation to the disulphoxide or the sulfone requires careful monitoring of the reaction conditions. The challenge lies in the similar reactivity of the two sulfur atoms in bis(methylthio)methane. kit.edu
The synthesis of this compound, a geminal disulphoxide, from its precursor methyl (methylthio)methyl sulfoxide has been achieved with high yields. oup.com The oxidation of methyl (methylthio)methyl sulfoxide with one equivalent of hydrogen peroxide in acetic acid results in a 71% yield of this compound, as a mixture of its meso and dl diastereomers. oup.com The reaction proceeds smoothly and demonstrates an effective method for the formation of the geminal disulphoxide. oup.com The use of other oxidizing agents like ozone, sodium metaperiodate, and m-chloroperbenzoic acid (MCPBA) in solvents such as methanol (B129727) also affords this compound. oup.com
Table 1: Product Distribution in the Oxidation of Methyl (methylthio)methyl Sulfoxide
| Oxidant | Solvent | Yield of this compound (%) |
|---|---|---|
| Hydrogen Peroxide | Acetic Acid | 71 |
| Hydrogen Peroxide | Methanol | - |
| Ozone | Methanol | - |
| Sodium Metaperiodate | Methanol | - |
| m-Chloroperbenzoic Acid | Methanol | - |
Data sourced from a study on the oxidation of methyl (methylthio)methyl sulfoxide. oup.com
The mechanism of thioether oxidation by peroxo compounds, such as hydrogen peroxide, generally involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the peroxide. researchgate.nettorvergata.it In the case of bis(methylthio)methane, the first oxidation step leads to the formation of the monosulphoxide. The second oxidation, leading to the geminal disulphoxide, follows a similar pathway. The reactivity of the sulfur atom in the monosulphoxide is influenced by the presence of the sulfinyl group. In some catalytic systems involving metal-peroxo species, the reaction proceeds via an electrophilic oxygen transfer from the peroxo complex to the thioether. researchgate.nettorvergata.it Density functional theory (DFT) calculations have been used to model these pathways, suggesting the formation of active catalytic species like Ti-hydroperoxo intermediates when using certain catalysts. researchgate.net
Alternative Oxidant Systems and Their Efficacy
Besides hydrogen peroxide, other oxidizing agents have been investigated for the synthesis of this compound and its derivatives. The choice of oxidant can significantly influence the product distribution and selectivity. kit.edu
Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can be used for the oxidation of thioethers. chemicalbook.comlookchem.comchemdad.com However, its use in the synthesis of this compound from bis(methylthio)methane often leads to the over-oxidized product, bis(methylsulfonyl)methane (B157166). chemicalbook.comlookchem.comchemdad.com Studies have shown that the oxidation of bis(methylthio)methane with aqueous potassium permanganate yields the corresponding disulfone. chemicalbook.comlookchem.comchemdad.com In contrast, the oxidation of methyl (methylthio)methyl sulfoxide with potassium permanganate in acetone (B3395972) containing a small amount of water efficiently produces methyl (methylthio)methyl sulfone in high yield. oup.com This suggests that potassium permanganate is generally too strong of an oxidant for the selective synthesis of the disulphoxide from the dithioether under these conditions. kit.edu
Hydrogen Peroxide-Based Oxidation
The oxidation of bis(methylthio)methane is a common route to synthesize this compound. One established method involves the use of hydrogen peroxide (H₂O₂) as the oxidant. The reaction is typically carried out in a solvent such as acetic acid. oup.comnih.gov
In a typical procedure, bis(methylthio)methane is added to a solution of acetic acid and stirred, often at a reduced temperature initially (e.g., 0°C). nih.gov Hydrogen peroxide is then added dropwise to the mixture at room temperature. The reaction mixture is subsequently heated for several hours (e.g., at 55°C) to drive the oxidation. nih.gov This process leads to the formation of a white precipitate of this compound, which can be collected, washed (e.g., with methanol), and dried. nih.gov Yields for this method have been reported to be as high as 82% after recrystallization. nih.gov
The reaction can also be performed by oxidizing methyl (methylthio)methyl sulfoxide with one equivalent of hydrogen peroxide in acetic acid, which produces this compound in high yield. oup.com A similar outcome is observed when the oxidation is conducted in methanol, although the reaction proceeds more slowly. oup.com
It is noteworthy that the conditions of the hydrogen peroxide oxidation can influence the product distribution. For instance, when the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide is carried out in methanol in the presence of sodium hydroxide, methyl (methylthio)methyl sulfone is the exclusive product. oup.com The mechanism of oxidation of organic sulfides by hydrogen peroxide in aqueous solutions has been investigated through computational studies, which suggest that the energy barrier for the oxidation of dimethyl sulfide (B99878) is in the range of 10-20 kcal/mol. researchgate.net
Table 1: Hydrogen Peroxide-Based Oxidation Conditions for this compound Synthesis
| Starting Material | Oxidant | Solvent | Temperature | Time | Yield | Reference |
| Bis(methylthio)methane | H₂O₂ | Acetic Acid | RT, then 55°C | 3 h | 82% | nih.gov |
| Methyl (methylthio)methyl sulfoxide | H₂O₂ | Acetic Acid | Room Temp | 7 h | 71% | oup.com |
| Methyl (methylthio)methyl sulfoxide | H₂O₂ | Methanol | Room Temp | 81.5 h | - | oup.com |
Organic Peracids (e.g., meta-Chloroperbenzoic acid)
Organic peracids, such as meta-Chloroperbenzoic acid (m-CPBA), are effective reagents for the oxidation of sulfides to sulfoxides. The oxidation of methyl (methylthio)methyl sulfoxide with m-CPBA produces this compound. oup.com This method offers an alternative to hydrogen peroxide-based oxidations. oup.com
The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at a controlled temperature, often starting at 0°C. The use of m-CPBA can be advantageous for substrates that are sensitive to acidic conditions, as the reaction avoids the use of protic solvents like acetic acid. However, the need for anhydrous conditions and the higher cost of m-CPBA can be limitations for large-scale industrial applications.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation. organic-chemistry.org The selectivity of m-CPBA in oxidizing sulfides to sulfoxides without significant over-oxidation to sulfones can be a key advantage in the synthesis of this compound. organic-chemistry.org
Table 2: m-CPBA Oxidation for this compound Synthesis
| Starting Material | Oxidant | Solvent | Temperature | Yield | Reference |
| Methyl (methylthio)methyl sulfoxide | m-CPBA | - | - | High | oup.com |
Functionalization and Derivatization Strategies
Formation and Alkylation of Carbanions of this compound
The methylene (B1212753) group in this compound is activated by the two adjacent electron-withdrawing sulfinyl groups, making the protons acidic and susceptible to deprotonation to form a carbanion. researchgate.netacademie-sciences.fr This carbanion is a versatile nucleophile that can be used in various carbon-carbon bond-forming reactions, including alkylation and acylation. academie-sciences.fr
Exploration of Base-Mediated Deprotonation
The deprotonation of this compound to generate the corresponding carbanion can be achieved using a variety of bases. The choice of base and solvent system is crucial for the efficient formation of the carbanion. Common bases used for this purpose include sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) in a solvent like tetrahydrofuran (B95107) (THF).
The acidity of the methylene protons in bis(methylsulfonyl)methane, a related compound, has been studied, and it is known to be a relatively strong carbon acid. academie-sciences.fracs.org The pKa value of bis(phenylsulfonyl)methane (B177063) in methanol has been determined to be 15.3, indicating the relative ease of carbanion formation. unilag.edu.ng The rate of deprotonation of the methylene group of bis(methylsulfonyl)methane in deuterium (B1214612) oxide has been measured, and the reaction is catalyzed by the solvent molecules. acs.org
The structure of α-sulfonyl carbanions has been investigated, and it has been found that the carbanionic carbon has a planar coordination. cdnsciencepub.com The negative charge is delocalized onto the sulfonyl groups, which stabilizes the carbanion. beilstein-journals.org
Regioselective Alkylation and Acylation Reactions
The carbanion generated from this compound can undergo regioselective alkylation and acylation reactions. The alkylation with primary alkyl halides, for instance, proceeds efficiently to yield mono- or di-alkylated products. For example, the reaction of the carbanion of bis(phenylsulfonyl)methane with benzyl (B1604629) bromide results in the formation of the diarylated derivative in good yield.
Sulfonyl-stabilized carbanions are widely used in organic synthesis for C-C bond formation through alkylation and acylation. academie-sciences.fr The resulting products can be further transformed, as the sulfonyl groups can be removed through reductive desulfonylation. academie-sciences.fr
Nucleophilic Addition Reactions Involving the Activated Methylene Group
The carbanion derived from this compound can act as a "soft" nucleophile in Michael-type 1,4-addition reactions to α,β-unsaturated compounds. beilstein-journals.org The electron-withdrawing sulfinyl groups delocalize the negative charge on the carbanion, making it more suitable for conjugate additions. beilstein-journals.org
The 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to various α,β-unsaturated compounds, such as ketones, esters, nitriles, and sulfones, has been achieved under mild conditions using either phosphines or potassium carbonate as a catalyst. beilstein-journals.org The K₂CO₃/DMF system has been found to be particularly efficient for these transformations. beilstein-journals.org
The steric hindrance at the α-position of the Michael acceptor can affect the reactivity of the nucleophile. beilstein-journals.org For instance, the reaction of fluoro(bisphenylsulfonyl)methane with methyl crotonate shows lower conversion compared to less substituted Michael acceptors. beilstein-journals.org
Table 3: Nucleophilic Addition Reactions with this compound Derivatives
| Nucleophile Precursor | Michael Acceptor | Catalyst/Base | Solvent | Product Type | Reference |
| Fluoro(bisphenylsulfonyl)methane | Methyl vinyl ketone | PMe₃ | - | 1,4-adduct | beilstein-journals.org |
| Fluoro(bisphenylsulfonyl)methane | Methyl acrylate | PMe₃ | - | 1,4-adduct | beilstein-journals.org |
| Fluoro(bisphenylsulfonyl)methane | α,β-unsaturated esters, ketones, sulfones, nitriles | K₂CO₃ | DMF | 1,4-adducts | beilstein-journals.org |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
There is no publicly available single-crystal X-ray diffraction data for bis(methylsulphinyl)methane. Consequently, a definitive experimental determination of its molecular geometry, bond parameters, and crystal packing is not possible at this time.
Determination of Molecular Geometry and Bond Parameters
Specific S—C bond lengths and C—S—C bond angles for this compound have not been reported in crystallographic literature.
Conformational Analysis and Torsional Angles of the this compound Core
An analysis of the conformational properties and torsional angles of the core structure is precluded by the absence of X-ray diffraction studies.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
Without crystallographic data, a description of intermolecular forces, such as potential C—H⋯O hydrogen bonds or the formation of three-dimensional networks, remains speculative.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for this compound is not available in the reviewed scientific literature.
Proton (1H) NMR for Methylene (B1212753) and Methyl Environments
Specific chemical shifts and coupling constants for the methylene and methyl protons in this compound have not been documented.
Carbon-13 (13C) NMR for Carbon Skeletal Analysis
The characteristic chemical shifts for the carbon atoms within the this compound skeleton have not been reported.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.
The most prominent feature in the vibrational spectrum of a sulfoxide (B87167) is the strong S=O stretching vibration. This mode is highly sensitive to its electronic environment and intermolecular interactions, such as hydrogen bonding. For sulfinyl compounds, the S=O stretch typically appears in the frequency range of 950–1150 cm⁻¹. nih.gov
In this compound, the presence of two S=O groups can lead to two distinct stretching modes: a symmetric stretch (where both S=O bonds stretch in-phase) and an asymmetric stretch (where they stretch out-of-phase). The relative intensities of these bands in the IR and Raman spectra depend on the molecule's symmetry.
Infrared (IR) Spectroscopy: The S=O stretch gives rise to a very strong absorption band in the IR spectrum due to the large change in dipole moment during the vibration.
Raman Spectroscopy: The S=O stretch is also typically Raman active, though its intensity can vary.
The precise frequencies of the symmetric and asymmetric S=O stretches provide insight into the electronic coupling between the two sulfinyl groups through the central methylene bridge.
Interactive Table 2: Characteristic Vibrational Frequencies for Sulphinyl Groups
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| S=O Asymmetric Stretch | 950 - 1150 | Strong | Variable |
| S=O Symmetric Stretch | 950 - 1150 | Strong | Variable |
The flexible nature of this compound, with rotation possible around the C-S bonds, means that it can exist in several different conformations (rotamers). Each stable conformer will have a unique vibrational spectrum. The coupling between the two S=O vibrational modes is highly dependent on their relative spatial orientation.
Therefore, changes in the conformation of the S-CH₂-S backbone will alter the dihedral angle between the two S=O bonds, leading to shifts in the frequencies of the symmetric and asymmetric stretching vibrations. researchgate.net By comparing experimentally observed IR and Raman spectra with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, it is possible to determine the predominant conformation of the molecule in a given state (solid, liquid, or in solution). Low-temperature studies can sometimes "freeze out" specific conformers, allowing for their individual spectroscopic characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy.
HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). nih.gov This level of precision allows for the calculation of a unique elemental formula.
For this compound, the theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S). An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the compound's elemental composition.
Interactive Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₃H₈O₂S₂ |
| Theoretical Monoisotopic Mass | 139.99657 Da |
| Expected HRMS Result (e.g., [M+H]⁺) | 141.00439 Da |
This precise mass measurement is crucial for distinguishing this compound from any potential isomeric impurities or other compounds with the same nominal mass but different elemental formulas.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical analytical technique for the structural elucidation of chemical compounds. In this method, a molecule is ionized, resulting in a molecular ion which can then undergo fragmentation into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint that is invaluable for confirming the compound's structure.
However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental data on the mass spectrometry fragmentation pattern for this compound. While the principles of electron ionization mass spectrometry (EI-MS) allow for the prediction of likely fragmentation pathways—such as cleavage adjacent to the sulfoxide groups or loss of methyl or sulfinyl moieties—presenting a theoretical pattern without empirical data would be speculative.
For a definitive structural confirmation of this compound, the analysis of its mass spectrum would be required. This would involve identifying the molecular ion peak (M+) corresponding to its molecular weight (approximately 140.22 g/mol ) and analyzing the m/z (mass-to-charge ratio) values of the resulting fragment ions. This data would then be interpreted to piece together the molecule's structure, confirming the connectivity of the methyl, sulfinyl, and methylene groups.
Detailed research findings and data tables for the fragmentation pattern of this specific compound are not available in the public domain at this time. Therefore, a complete analysis and the creation of a corresponding data table are not possible.
Reactivity Profiles and Mechanistic Investigations of Bis Methylsulphinyl Methane
Acid-Base Properties and Anion Chemistry
The acidic nature of the C-H bonds of the methylene (B1212753) bridge in bis(methylsulphinyl)methane is a cornerstone of its chemical behavior. The stabilization of the resulting carbanion by the two sulfinyl groups facilitates deprotonation under relatively mild basic conditions.
Quantitative Acidity Determinations (pKa measurements)
Studies on aryl-substituted bis(ethylsulfonyl)methanes in aqueous solution have shown pKa values in the range of 10–12. rsc.org This further supports the expectation that disulfonyl compounds are significantly acidic. The acidity of these carbon acids is influenced by the ability of the sulfur-containing groups to stabilize the negative charge of the conjugate base through a combination of inductive effects and d-orbital participation.
Spectroscopic Studies of Carbanion Formation and Stability
The formation of the carbanion of this compound upon deprotonation can be monitored and characterized using various spectroscopic techniques. Although specific UV-Vis and NMR spectra for the this compound carbanion are not detailed in the provided search results, studies on related sulfonyl systems offer valuable insights.
NMR and mass spectrometry studies on the carbanions of bis(phenylsulfonyl)methane (B177063) in dimethyl sulfoxide (B87167) (DMSO) have confirmed the formation of charge-separated species. rsc.org For the analogous bis(phenylsulfinyl)methane anion, 13C NMR data has been reported in DMSO, providing evidence for the structure and charge distribution within the carbanion. spectrabase.com It is expected that the carbanion of this compound would exhibit characteristic shifts in its NMR spectra upon formation, reflecting the increased electron density on the central carbon atom.
UV-Vis spectroscopy is another powerful tool for observing carbanion formation. The generation of the intensely colored carbanion of 4-nitrophenyl[bis(ethylsulphonyl)]methane, for example, is readily followed by the appearance of a new absorption band in the visible region of the spectrum. icm.edu.pl A similar chromophoric shift would be anticipated upon deprotonation of a suitably substituted this compound derivative.
Interactive Data Table: Spectroscopic Data for Related Anions
| Compound Anion | Method | Solvent | Key Observations |
| bis(phenylsulfonyl)methane anion | NMR, MS | DMSO | Formation of charge-separated species. |
| meso-Bis(phenylsulfinyl)-methane anion | 13C NMR | DMSO | Characteristic chemical shifts indicative of carbanion formation. |
| 4-nitrophenyl[bis(ethylsulphonyl)]methane anion | UV-Vis | Acetonitrile (B52724) | Strong absorbance in the visible spectrum. |
Kinetic and Equilibrium Studies of Proton Transfer Reactions
The dynamics of proton transfer from this compound to a base are of fundamental importance for understanding its reactivity. These studies provide insights into the reaction mechanism, including the nature of the transition state and the role of the solvent.
Kinetic investigations into the deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane by strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile have been conducted using the T-jump method. icm.edu.pl These studies revealed high rate constants, on the order of 10^7 dm³mol⁻¹s⁻¹, indicative of a rapid proton transfer process. icm.edu.pl
Interactive Data Table: Kinetic and Thermodynamic Data for the Deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane in Acetonitrile
| Base | Rate Constant (kH at 25°C) (dm³mol⁻¹s⁻¹) | Enthalpy of Activation (ΔH≠) (kJmol⁻¹) | Entropy of Activation (ΔS≠) (Jmol⁻¹K⁻¹) | Equilibrium Constant (K at 25°C) (M⁻¹) |
| MTBD | 1.32 x 10⁷ - 2.00 x 10⁷ | 13.5 | -62.3 | 705 |
| TBD | 2.82 x 10⁷ - 4.84 x 10⁷ | 18.1 | -40.3 | 906 |
Data from a study on 4-nitrophenyl[bis(ethylsulphonyl)]methane, a related compound. icm.edu.pl
Influence of Solvent Polarity on Proton Transfer Dynamics
The polarity of the solvent is expected to have a significant impact on the rates and equilibria of proton transfer reactions involving this compound. While specific data for this compound is not available, general principles of solvent effects on proton transfer suggest that polar solvents would stabilize the charged species (the carbanion and the protonated base), thereby favoring the proton transfer process. Computational studies on the Morita-Baylis-Hillman reaction have shown that polar solvents like DMSO can lower the activation energy of steps involving proton transfer.
Investigation of Transition States and Ion-Pair Formation
The transition state for the proton transfer from a carbon acid like this compound is thought to involve significant electronic rearrangement. The negative entropies of activation observed for the deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane suggest a highly ordered transition state. icm.edu.pl
Following deprotonation, the resulting carbanion can exist as a free ion or as part of an ion pair with the conjugate acid of the base. The nature and stability of these ion pairs are influenced by the solvent, the temperature, and the nature of the counter-ion. The formation of ion pairs can, in turn, affect the subsequent reactivity of the carbanion.
Reactions Involving the Sulphinyl Functional Group
Beyond the chemistry of the acidic methylene protons, the sulphinyl groups in this compound are themselves reactive centers. These groups can undergo a variety of transformations, including oxidation and reduction.
Information on specific reactions at the sulfinyl groups of this compound is limited in the provided search results. However, the general chemistry of sulfoxides suggests that they can be oxidized to the corresponding sulfones using appropriate oxidizing agents. Conversely, reduction of the sulfinyl groups would lead to the formation of the corresponding sulfide (B99878), bis(methylthio)methane (B156853). The stereochemistry at the sulfur centers would be an important consideration in these transformations.
Further Oxidation to Bis(methylsulfonyl)methane (B157166)
The sulfur atoms in this compound exist in a moderate oxidation state and are susceptible to further oxidation to the corresponding sulfone, bis(methylsulfonyl)methane. This conversion is a common transformation in organosulfur chemistry and can be achieved using various oxidizing agents. acsgcipr.orgwikipedia.org The control of this oxidation is crucial, as the reactivity of the resulting sulfone is markedly different from that of the sulfoxide.
The oxidation of this compound to bis(methylsulfonyl)methane is typically achieved using strong oxidizing agents. A common and effective method involves the use of hydrogen peroxide (H₂O₂), often in an acidic medium like acetic acid. For instance, the synthesis of bis(methylsulfonyl)methane can be accomplished by treating its precursor, bis(methylthio)methane, with an excess of hydrogen peroxide in acetic acid at elevated temperatures (e.g., 55°C for 3 hours), a process that proceeds through the this compound intermediate. nih.gov
Careful control of reaction stoichiometry and conditions is necessary to manage the oxidation process. To prevent the formation of the sulfone when the sulfoxide is the desired product, strategies such as adding the oxidant slowly, careful monitoring of the reaction progress, and maintaining acidic conditions can be employed. acsgcipr.org
While specific kinetic studies on this compound are not extensively documented, the kinetics of analogous dialkyl sulfoxides provide valuable insights. The oxidation of sulfoxides is generally a second-order reaction. rsc.org Studies on the oxidation of diphenyl sulfoxide with hydrogen peroxide catalyzed by sodium metavanadate, for example, provide a basis for understanding the kinetic parameters involved.
Table 1: Representative Conditions for Sulfide/Sulfoxide Oxidation
| Starting Material | Oxidant System | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Bis(methylthio)methane | H₂O₂ | Acetic Acid | 55°C | Bis(methylsulfonyl)methane | nih.gov |
| Diaryl/Aryl Alkyl Sulfides | Electrochemical (5 mA) | DMF | Room Temp. | Sulfoxides | acs.org |
| Diaryl/Aryl Alkyl Sulfides | Electrochemical (10-20 mA) | MeOH | Room Temp. | Sulfones | acs.org |
| Methyl Phenyl Sulfide | MWCNTs-COOH, H₂O₂ | Solvent-free | Room Temp. | Methyl Phenyl Sulfone | rsc.org |
The mechanism of oxidation from a sulphoxide to a sulphone involves the transfer of an oxygen atom to the sulfur center. In the case of oxidation with reagents like hydrogen peroxide, the process is believed to proceed via a nucleophilic attack of the sulfur atom of the sulfoxide on the oxidant. rsc.org
For the oxidation catalyzed by carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) with H₂O₂, the proposed mechanism involves the activation of hydrogen peroxide by the carboxylic acid groups on the nanotube surface. This facilitates the oxygen transfer to the sulfur atom of the sulfoxide, leading to the formation of the sulfone. The only byproduct in this green chemistry approach is water. rsc.org
Electrochemical oxidation provides another route to sulfone formation. Studies have shown that the oxygen atom incorporated into the sulfoxide and sulfone functions during this process is derived from water present in the reaction medium. acs.org The mechanism involves the generation of an oxidant species at the anode which then reacts with the sulfoxide.
Reduction of Sulphinyl Groups
The sulphinyl groups of this compound can be reduced back to the corresponding sulfide, bis(methylthio)methane. This deoxygenation is a fundamental transformation and can be accomplished using a variety of reducing systems. wikipedia.org This reaction is valuable for regenerating the sulfide or for synthetic sequences where the sulfoxide group is used as an intermediate activating or directing group.
A range of reagents have been developed for the chemoselective reduction of sulfoxides, which are generally applicable to dialkyl sulfoxides like this compound. rsc.orgorganic-chemistry.org These methods often employ metal-based catalysts or stoichiometric reagents that act as oxygen acceptors.
Table 2: Selected Reagents for the Reduction of Sulfoxides to Sulfides
| Reagent System | Solvent | Temperature | Key Features | Reference(s) |
|---|---|---|---|---|
| Oxalyl chloride / Ethyl vinyl ether | Acetone (B3395972) | Room Temp. | Scalable, forms volatile byproducts. | mdpi.com |
| MnBr(CO)₅ / PhSiH₃ | Toluene | Reflux | Catalytic, rapid reaction times. | rsc.org |
| Triflic anhydride (B1165640) / KI | Acetonitrile | Room Temp. | Effective, chemoselective. | organic-chemistry.org |
| WCl₆ / NaI or Zn | THF | N/A | High yields. | organic-chemistry.org |
| Al-NiCl₂·6H₂O | N/A | N/A | Convenient and rapid. | researchgate.net |
The mechanism for many of these reductions involves the initial activation of the sulfoxide oxygen by an electrophilic species. For example, in the reduction using oxalyl chloride, a chlorosulfonium salt is formed in situ. This intermediate is highly electrophilic, and a subsequent reaction with a nucleophilic scavenger, such as ethyl vinyl ether, facilitates the removal of the oxygen and chlorine, yielding the sulfide. mdpi.com
Ligand Exchange and Addition Reactions at Sulfur
The sulfur atom in a sulfoxide like this compound is a site for nucleophilic attack. msu.edulibretexts.org Although the oxygen atom bears a partial negative charge, the sulfur atom has electrophilic character, enhanced by the electronegativity of the oxygen. This allows for reactions where nucleophiles add to the sulfur atom, potentially leading to ligand exchange or other transformations.
Sulfoxides can react with alkylating agents at the sulfur atom to form sulfonium (B1226848) salts. libretexts.org For this compound, this could occur at one or both sulfur centers, leading to mono- or di-sulfonium species. These reactions represent a form of addition to the sulfur atom.
Furthermore, upon activation with an electrophile (e.g., an acid anhydride), the sulfoxide group can facilitate reactions at the adjacent carbon atom. This class of transformations is famously known as the Pummerer rearrangement. acs.org In this reaction, the activated sulfoxide undergoes elimination to form a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. For this compound, this could potentially lead to functionalization of the central methylene bridge. The reaction pathway depends on the substrate and conditions, but it highlights the ability of the sulfoxide group to undergo complex transformations involving bond formation and cleavage at or near the sulfur center. acs.org
Investigation of Reaction Mechanisms
Isotopic Labeling Studies for Mechanistic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. chem-station.comacs.org For this compound, isotopes of hydrogen (deuterium, D) or carbon (¹³C) could be strategically incorporated to elucidate the mechanisms of its various reactions.
For example, to study the mechanism of oxidation or reactions involving the methylene bridge, a deuterated analogue, this compound-d₂, could be synthesized. The synthesis of related deuterated compounds, such as [²H₈]bis(methylthio)methane from [²H₆]dimethyl sulfoxide, has been reported, demonstrating the feasibility of preparing such labeled precursors. researchgate.net
By using this deuterated substrate, one could investigate the involvement of the methylene C-H bonds in reactions like the Pummerer rearrangement or base-catalyzed H/D exchange. The presence or absence of a kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, would indicate whether the C-H bond is broken in the rate-determining step of the reaction. chem-station.comresearchgate.net Similarly, analyzing the position of the deuterium (B1214612) label in the products can reveal which protons are removed and where subsequent functionalization occurs. mdpi.com
In the context of oxidation to the sulfone, labeling the oxidant (e.g., using H₂¹⁸O₂) would unambiguously confirm the source of the new oxygen atom on the sulfur. Such experiments are crucial for distinguishing between different proposed mechanistic pathways in both chemical and biochemical systems. uea.ac.uk
Computational Modeling of Reaction Intermediates and Transition States
A thorough review of available scientific literature indicates a notable scarcity of specific computational studies focused on the reaction intermediates and transition states of this compound. While computational chemistry, particularly Density Functional Theory (DFT), has been widely applied to understand the reactivity of analogous sulfur-containing organic compounds, dedicated research on this compound's reaction pathways at a molecular level appears to be limited.
In the broader context of computational chemistry, the study of reaction mechanisms for similar compounds, such as 1,4-bis(methane sulfonyloxy)butane, has utilized quantum chemical approaches to elucidate aspects like tautomerization and stability. jmchemsci.com Such studies typically involve the calculation of activation energies and the structural parameters of reactants, transition states, and products. jmchemsci.com These investigations provide a framework for how the reactivity of this compound could be theoretically explored.
A hypothetical computational investigation into the reaction intermediates and transition states of this compound would likely employ DFT calculations. This methodology is a powerful tool for predicting the geometry of molecules and their relative energies. Researchers would typically use a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-31++G(d,p)) to optimize the structures of proposed intermediates and transition states.
The primary goal of such a study would be to map out the potential energy surface of a given reaction involving this compound. This would involve identifying the lowest energy pathways from reactants to products. Key to this is the location of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.
Vibrational frequency analysis is another critical component of these computational studies. For a stable molecule (a minimum on the potential energy surface), all calculated vibrational frequencies will be real. In contrast, a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
While specific data tables for this compound cannot be presented due to the lack of dedicated research, the following tables illustrate the type of data that would be generated from such a computational study, using hypothetical reactions as examples.
Table 1: Hypothetical Calculated Energies for a Reaction of this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant (this compound) | DFT (B3LYP) | 6-31++G(d,p) | 0.0 |
| Transition State 1 | DFT (B3LYP) | 6-31++G(d,p) | +25.3 |
| Intermediate 1 | DFT (B3LYP) | 6-31++G(d,p) | +5.7 |
| Transition State 2 | DFT (B3LYP) | 6-31++G(d,p) | +18.9 |
| Product | DFT (B3LYP) | 6-31++G(d,p) | -10.2 |
Table 2: Hypothetical Key Geometric Parameters of a Transition State This table is for illustrative purposes only and does not represent actual experimental or calculated data.
| Parameter | Bond/Angle | Value |
| Bond Length | C-H (breaking) | 1.5 Å |
| Bond Length | O-H (forming) | 1.2 Å |
| Bond Angle | C-S-O | 105.2° |
Computational Chemistry and Theoretical Insights into Bis Methylsulphinyl Methane
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the molecular properties of bis(methylsulphinyl)methane. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT methods, such as those employing the B3LYP functional, are often used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov Ab initio methods, while more computationally intensive, can provide even higher accuracy.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.com In this compound, the combination of atomic orbitals from carbon, hydrogen, sulfur, and oxygen atoms forms a set of molecular orbitals, each with a distinct energy level. oregonstate.edu
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. For sulfoxides, the HOMO often has significant contributions from the sulfur and oxygen lone pair orbitals, while the LUMO is typically a σ* antibonding orbital associated with the S-C or S-O bonds. Computational studies on related bis(indolyl)methane derivatives show that protonation can significantly reduce the HOMO-LUMO gap, affecting the molecule's electronic properties. nih.gov
The methylene (B1212753) bridge (–CH2–) in this compound is flanked by two electron-withdrawing sulfinyl groups (–S(O)CH3). This structural arrangement makes the methylene protons acidic. Upon deprotonation with a suitable base, a carbanion is formed.
CH₃S(O)CH₂S(O)CH₃ + B⁻ → [CH₃S(O)CHS(O)CH₃]⁻ + HB
Quantum chemical calculations are essential for understanding the charge distribution and stability of this resulting anion. The negative charge on the central carbon atom is significantly stabilized through delocalization onto the adjacent sulfinyl groups. This delocalization occurs via pπ-dπ interactions between the filled p-orbital of the carbanion and the vacant d-orbitals of the sulfur atoms, as well as through inductive effects.
Calculations would reveal the extent of this charge delocalization by mapping the electrostatic potential and calculating partial atomic charges. It is expected that a significant portion of the negative charge resides on the more electronegative oxygen atoms. This charge delocalization is a key factor in the thermodynamic stability of the anion. Studies on the anions of the closely related bis(methylsulfonyl)methane (B157166) confirm the formation of stable anions that can be readily alkylated. acs.org
Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can provide accurate predictions of chemical shifts. liverpool.ac.uk For this compound, calculations would predict distinct signals for the methyl (–CH₃) and methylene (–CH₂–) protons. The chemical shift of the methylene protons is expected to be significantly downfield due to the deshielding effect of the two adjacent sulfinyl groups. Similarly, the chemical shifts of the methyl and methylene carbons can be calculated. Comparing calculated shifts with experimental values helps in the complete assignment of NMR spectra. modgraph.co.uk
| Proton Type | Expected ¹H Chemical Shift Range (ppm) | Influencing Factors |
| Methylene (S(O)-CH₂ -S(O)) | 3.5 - 4.5 | Strong deshielding from two sulfinyl groups |
| Methyl (CH₃ -S(O)) | 2.5 - 3.0 | Deshielding from adjacent sulfinyl group |
Vibrational Frequencies: Computational methods can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, S=O stretching, or C-S stretching. ucla.edu The S=O stretching frequency is particularly characteristic and typically appears as a strong band in the IR spectrum, usually in the range of 1000–1100 cm⁻¹. Theoretical calculations can help assign the bands observed in an experimental spectrum to specific molecular motions. researchgate.netiaea.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (methyl & methylene) | 2900 - 3000 |
| S=O Stretch | 1000 - 1100 |
| C-S Stretch | 600 - 800 |
Thermodynamic and Kinetic Parameter Prediction
The acidity of the methylene protons is a key chemical feature of this compound. The acidity constant (pKa) can be estimated computationally using thermodynamic cycles. This typically involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model to account for the effects of a solvent.
Gas-phase acidity (ΔG_acid) is directly related to the proton affinity (PA) of the conjugate base. High-level quantum chemical methods can provide accurate calculations of these values. nih.govdp.tech The predicted pKa for this compound is expected to be significantly lower than that of a simple alkane, reflecting the stabilizing effect of the two sulfinyl groups on the conjugate base. For comparison, the experimental pKa of the analogous bis(methylsulfonyl)methane in DMSO is approximately 12.6, indicating considerable acidity.
Bond Dissociation Energies (BDE): BDE is the enthalpy change required to break a specific bond homolytically. wikipedia.org It is a fundamental measure of bond strength. ucsb.edu Computational methods can calculate BDEs by determining the energies of the molecule and its resulting radical fragments. For this compound, the C-H bond dissociation energy of the central methylene group is of particular interest as it relates to the molecule's susceptibility to radical abstraction. Other important BDEs include those for the S-C and S-O bonds.
Modeling of Reaction Pathways, Activation Energies, and Transition States
The elucidation of reaction mechanisms involving this compound can be significantly enhanced through computational modeling. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping out potential energy surfaces for various transformations. These calculations allow for the identification of stable intermediates, transition state structures, and the determination of associated activation energies, providing a quantitative understanding of reaction kinetics.
For instance, theoretical studies on related organosulfur compounds have successfully modeled reaction pathways such as oxidation, reduction, and thermal decomposition. In the case of this compound, potential reaction pathways of interest include the formation of the corresponding sulfone, bis(methylsulfonyl)methane, or its reduction to bis(methylthio)methane (B156853).
A hypothetical reaction pathway for the oxidation of this compound to bis(methylsulfonyl)methane could be modeled to proceed through a stepwise mechanism. Each step would involve the formation of a transition state, which represents the highest energy point along the reaction coordinate for that particular step. The activation energy (Ea) for each step can be calculated as the difference in energy between the transition state and the preceding reactant or intermediate.
Table 1: Hypothetical Calculated Activation Energies for the Stepwise Oxidation of this compound
| Reaction Step | Method/Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| First Oxidation (to methylsulfinyl methylsulfonyl methane) | B3LYP/6-31G(d) | PCM (Water) | 15.2 |
| Second Oxidation (to bis(methylsulfonyl)methane) | B3LYP/6-31G(d) | PCM (Water) | 18.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar oxidation reactions of sulfoxides.
The geometry of the transition states in such reactions is characterized by the partial formation and breaking of bonds. For example, in an oxidation reaction using a peroxide, the transition state would likely feature an elongated O-O bond of the oxidant and a partially formed S-O bond. Computational analysis of the vibrational frequencies of the transition state structure can confirm its identity, as it should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of this compound in the condensed phase. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent interactions, and other dynamic properties over time.
This compound possesses considerable conformational flexibility due to rotation around the C-S bonds. MD simulations can be employed to explore the conformational landscape of the molecule in solution. By analyzing the trajectory of the simulation, one can identify the most populated conformers and the dynamics of interconversion between them.
Studies on the analogous compound, bis(methylthio)methane, have revealed the presence of multiple stable conformers, such as the anti-anti (AA), anti-gauche (AG), and gauche-gauche (GG) forms, with the AG conformer often being the most populated in the liquid phase. A similar conformational behavior would be expected for this compound, although the presence of the polar sulfoxide (B87167) groups would likely influence the relative stabilities of the conformers due to intramolecular dipole-dipole interactions.
An MD simulation of this compound in a solvent like water would allow for the calculation of the radial distribution functions between different atoms of the solute and solvent molecules, providing a detailed picture of the solvation shell structure. The time evolution of the dihedral angles around the C-S bonds can be monitored to determine the rates of conformational transitions.
Table 2: Hypothetical Conformational Population of this compound in Aqueous Solution from a Molecular Dynamics Simulation
| Conformer | Dihedral Angle Range (S-C-S-C) | Population (%) | Average Lifetime (ps) |
| anti-anti (AA) | 180° ± 30° | 25 | 50 |
| anti-gauche (AG) | 60° ± 30° or -60° ± 30° | 55 | 80 |
| gauche-gauche (GG) | Both near ±60° | 20 | 45 |
Note: The data in this table is hypothetical and for illustrative purposes, based on findings for structurally similar molecules.
The solvent environment can significantly impact the properties and reactivity of this compound. MD simulations are well-suited to probe these solvent effects at a molecular level. The polarity of the solvent, its ability to form hydrogen bonds, and its viscosity can all influence the conformational equilibrium and the rates of chemical reactions.
In a polar protic solvent like water, the sulfoxide groups of this compound are expected to act as strong hydrogen bond acceptors. MD simulations can quantify the number and lifetime of these hydrogen bonds, which in turn affect the solubility and conformational preferences of the molecule. For example, the stabilization of certain conformers through favorable hydrogen bonding interactions with the solvent could shift the conformational equilibrium compared to the gas phase or a nonpolar solvent.
Furthermore, solvent effects on reactivity can be studied by performing MD simulations of the molecule in different solvent environments and analyzing how the solvent structure around the reactive sites changes. For a reaction involving a charged transition state, a polar solvent would be expected to lower the activation energy by stabilizing the transition state more than the reactants. This effect can be quantified using advanced simulation techniques such as umbrella sampling or metadynamics to calculate the potential of mean force along a reaction coordinate. The insights gained from such simulations are crucial for understanding and predicting the behavior of this compound in different chemical environments.
Advanced Applications in Organic Synthesis and Catalysis
Bis(methylsulphinyl)methane as a Synthetic Building Block
The strategic placement of two sulfinyl groups in this compound makes it an attractive C1-synthon for the construction of more elaborate molecular architectures. The electron-withdrawing nature of the sulfinyl groups significantly acidifies the methylene (B1212753) protons, facilitating the formation of a stabilized carbanion. This nucleophilic center can then participate in a range of carbon-carbon bond-forming reactions.
The anion of this compound, generated by treatment with a suitable base, serves as a potent nucleophile for the construction of complex organic molecules. While direct applications in the total synthesis of natural products are still an emerging area of research, the fundamental reactivity of its anion in alkylation reactions has been established. acs.org This reactivity opens avenues for its use in building carbon skeletons. For instance, the sequential alkylation of the this compound anion can introduce two different substituents on the central carbon, leading to the formation of highly functionalized products.
The versatility of the sulfinyl groups further enhances its utility. These groups can be readily transformed into other functionalities or removed after serving their purpose in the synthetic sequence. This "traceless" nature of the activating groups is a significant advantage in multi-step synthesis.
Table 1: Examples of C-C Bond Forming Reactions with Bis(alkysulfonyl)methane Analogs
| Reaction Type | Electrophile | Product Type | Potential Application |
| Alkylation | Alkyl Halide | Substituted this compound | Introduction of alkyl chains |
| Aldol-type Addition | Aldehyde/Ketone | β-Hydroxy this compound | Synthesis of 1,3-diols |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Precursor | Elaboration of carbon chains |
The sulfur atoms in this compound are stereogenic centers. The preparation of this compound as a mixture of diastereomers (racemic and meso forms) is typical. However, the development of methods for the asymmetric synthesis of chiral sulfoxides presents the opportunity to use enantiomerically pure this compound in stereoselective synthesis. rsc.orgwiley-vch.deacs.org Chiral sulfoxides have a well-established role as powerful chiral auxiliaries in asymmetric synthesis. rsc.org
If this compound with defined stereochemistry at both sulfur centers were available, its metalated form could undergo diastereoselective reactions with prochiral electrophiles. The chiral sulfinyl groups would control the facial selectivity of the attack, leading to the formation of new stereocenters with high levels of induction. youtube.com Although specific examples with this compound are not yet widely reported, the principle is well-documented for other chiral sulfoxide-stabilized carbanions.
Catalytic Applications of this compound Derivatives
The unique electronic properties of this compound and its derivatives make them promising candidates for applications in catalysis, both in organocatalysis and as ligands in transition metal catalysis.
The activated methylene group of this compound and its derivatives can participate in various organocatalytic transformations. A closely related analogue, bis(phenylsulfonyl)methane (B177063), has been successfully employed as a nucleophile in organocatalytic asymmetric Michael additions to α,β-unsaturated aldehydes. researchgate.netnih.gov This reaction, catalyzed by chiral secondary amines (e.g., prolinol derivatives), proceeds with high enantioselectivity. nih.gov
The mechanism involves the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the catalyst, which then undergoes a stereoselective Michael addition by the anion of the bis(arylsulfonyl)methane. Given the similar activating effect of sulfinyl and sulfonyl groups, it is highly probable that this compound could be employed in analogous organocatalytic reactions.
Table 2: Potential Organocatalytic Reactions Involving this compound
| Reaction Type | Electrophile | Catalyst Type | Expected Product |
| Michael Addition | α,β-Unsaturated Carbonyls | Chiral Amines | Chiral Adducts |
| Knoevenagel Condensation | Aldehydes/Ketones | Basic Catalysts | α,β-Unsaturated Bis(methylsulphinyl) compounds |
The sulfinyl groups in this compound possess lone pairs of electrons on both the sulfur and oxygen atoms, making them potential coordinating sites for transition metals. Chiral sulfoxides have emerged as a versatile class of ligands in asymmetric catalysis. nih.gov The proximity of the chiral sulfur atom to the metal center can lead to effective enantiocontrol in various transformations.
Derivatives of this compound could act as bidentate ligands, forming chelate complexes with transition metals such as palladium, rhodium, and copper. These complexes could find applications in a range of catalytic reactions. For instance, palladium complexes of chiral bis(sulfoxide) ligands have been explored in asymmetric catalysis. rsc.orgresearchgate.net The coordination of this compound derivatives to palladium could generate catalysts for cross-coupling reactions like the Heck or Suzuki reactions. The specific geometry and electronic properties of the resulting metal complexes would dictate their catalytic activity and selectivity. While the direct use of this compound as a ligand is an area ripe for exploration, the precedent set by other chiral sulfoxide (B87167) ligands suggests significant potential. nih.gov
Development of Novel Reagents and Intermediates
This compound serves as a valuable precursor for the synthesis of novel reagents and reactive intermediates with broad synthetic utility.
One of the most significant applications is in the generation of sulfur ylides. Deprotonation of the corresponding sulfonium (B1226848) salts, which can be prepared from this compound, would lead to the formation of bis-sulfur ylides. Sulfur ylides are key reagents in the Corey-Chaykovsky reaction, which is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, and imines. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgadichemistry.comyoutube.com The use of a bis-ylide derived from this compound could potentially lead to the development of novel tandem or domino reactions for the construction of complex cyclic systems.
Furthermore, this compound can be a starting material for the synthesis of bis(sulfoximines). Sulfoximines are an important class of compounds in medicinal chemistry and asymmetric synthesis. researchgate.netnih.govrwth-aachen.de Oxidation and imination of this compound would provide access to bis(sulfoximines), which could serve as unique chiral ligands or building blocks.
The activated methylene group in this compound also makes it a suitable precursor for the synthesis of functionalized ketene (B1206846) dithioacetals. ijrpc.com Reaction with carbon disulfide in the presence of a base, followed by alkylation, can yield ketene dithioacetals bearing two methylsulfinyl groups, which are versatile intermediates for further synthetic transformations.
Table 3: Novel Reagents and Intermediates Derived from this compound
| Reagent/Intermediate | Synthetic Method | Potential Application |
| Bis-Sulfur Ylides | Deprotonation of Bis-sulfonium salts | Corey-Chaykovsky reaction, cyclopropanation |
| Bis(sulfoximines) | Oxidation and Imination | Chiral ligands, medicinal chemistry |
| Functionalized Ketene Dithioacetals | Reaction with CS2 and alkylation | Synthetic intermediates for heterocycles |
Emerging Research Directions and Future Perspectives
Development of Asymmetric Synthetic Routes to Chiral Bis(methylsulphinyl)methane Derivatives
The synthesis of enantiomerically pure sulfoxides is a cornerstone of modern asymmetric synthesis, and extending this capability to this compound derivatives is a key area of emerging research. acs.org Chiral sulfoxides are valuable as chiral auxiliaries, ligands in transition metal catalysis, and as pharmacophores in medicinal chemistry. acs.org Future developments are focused on two primary strategies for accessing chiral this compound analogues: the enantioselective oxidation of the prochiral precursor, bis(methylthio)methane (B156853), and the use of chiral auxiliaries.
Catalytic enantioselective sulfoxidation represents the most direct approach. acs.org This involves the use of chiral transition metal complexes (often based on titanium or vanadium) in conjunction with an oxidant. The catalyst creates a chiral environment around the sulfur atom during the oxygen transfer step, leading to the preferential formation of one enantiomer. A significant challenge in the context of this compound is achieving high enantioselectivity at both sulfur centers and controlling the formation of the desired diastereomer (chiral or meso).
Another promising avenue is the diastereoselective synthesis using chiral auxiliaries. A well-established method involves the use of sugar-derived auxiliaries like diacetone-D-glucose (DAG). nih.gov This strategy would involve the reaction of a chiral auxiliary with a sulfinylating agent to form a diastereomerically pure sulfinate, which can then be reacted with an organometallic reagent to furnish the chiral sulfoxide (B87167). Applying this to this compound could involve a stepwise approach to build the chiral centers with high stereocontrol. nih.govnih.gov Research in this area aims to develop scalable and efficient protocols that provide access to both enantiomers of chiral derivatives, thereby broadening their potential utility in asymmetric synthesis.
| Synthetic Strategy | Description | Key Challenges |
| Catalytic Enantioselective Oxidation | Direct oxidation of bis(methylthio)methane using a chiral catalyst and an oxidant. | Controlling stereoselectivity at two sulfur centers; avoiding over-oxidation to the sulfone. |
| Chiral Auxiliary-Mediated Synthesis | Stepwise synthesis involving a chiral auxiliary (e.g., diacetone-D-glucose) to direct the stereochemical outcome. | Multi-step process; removal of the auxiliary group. |
Integration of this compound Chemistry with Flow Chemistry and Microfluidics
Flow chemistry and microfluidics are transformative technologies for chemical synthesis, offering enhanced safety, efficiency, and control over reaction parameters. The integration of this compound chemistry with these platforms is a significant future direction. The oxidation of sulfides to sulfoxides is often highly exothermic, and traditional batch processing can suffer from poor temperature control, leading to over-oxidation and the formation of the corresponding sulfone, bis(methylsulfonyl)methane (B157166).
Continuous-flow reactors provide superior heat and mass transfer, allowing for precise temperature management and minimizing the risk of thermal runaways. This enhanced control is expected to significantly improve the selectivity of the mono-oxidation of bis(methylthio)methane to this compound. Furthermore, flow systems allow for the safe use of potent or hazardous oxidants by generating and consuming them in situ. By fine-tuning parameters such as residence time, temperature, and reagent stoichiometry, flow processes can be optimized to maximize the yield of the desired disulfoxide while minimizing byproduct formation. This approach not only improves the safety and selectivity of the synthesis but also facilitates scalability, enabling the efficient production of this compound for further research and application.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the intricate details of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new transformations. A key emerging trend is the application of advanced spectroscopic techniques for the in situ and operando monitoring of reactions involving this compound. Operando spectroscopy, in particular, involves the real-time analysis of a chemical reaction under actual process conditions, providing a dynamic picture of the catalyst and reacting species. wikipedia.orgnih.gov
Techniques such as Raman and infrared (IR) spectroscopy, coupled with fiber-optic probes, can be directly immersed in a reaction vessel to track the concentration of reactants, intermediates, and products over time. This provides invaluable kinetic data and insights into reaction pathways. For more detailed structural information, X-ray Absorption Spectroscopy (XAS) is a powerful tool. Sulfur K-edge XAS can provide information on the oxidation state and local coordination environment of the sulfur atoms, allowing researchers to observe the conversion of sulfide (B99878) to sulfoxide and detect any potential intermediates or side products in real-time. nih.govguidechem.com The application of these advanced analytical methods will accelerate the development of more efficient and selective synthetic protocols for this compound and its derivatives.
| Technique | Information Provided | Application in this compound Chemistry |
| Operando Raman/IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Kinetic analysis of oxidation reactions; optimization of reaction conditions. |
| Operando X-ray Absorption Spectroscopy (XAS) | Sulfur oxidation state and local atomic environment. | Mechanistic studies of sulfoxidation; characterization of catalytic species. |
Computational Design and Prediction of Novel Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. This in silico approach is an emerging research direction for this compound, aimed at designing new applications and predicting novel reaction pathways.
DFT calculations can be employed to determine the electronic structure, molecular geometry, and thermodynamic properties of this compound and its derivatives. jmchemsci.com A key application is the prediction of the acidity (pKa) of the central methylene (B1212753) protons, which is crucial for its use as a carbon nucleophile. Computational models can also be used to explore the transition states of potential reactions, providing insights into reaction barriers and predicting the stereochemical outcomes of asymmetric syntheses. nih.gov Furthermore, molecular dynamics simulations can be used to study the conformational behavior of the molecule and its interactions with solvents or metal centers, which is vital for designing it as a ligand in coordination chemistry. acs.orgumich.edu By computationally screening potential reactions and substrates, researchers can prioritize experimental efforts, accelerating the discovery of new transformations and applications for this versatile compound. arxiv.org
Exploration of this compound in Materials Science and Polymer Chemistry
The unique physicochemical properties of the sulfoxide group—namely its high polarity, hydrophilicity, and ability to coordinate with metal ions—make it an attractive functional group for materials science and polymer chemistry. fu-berlin.de An important future direction is the exploration of this compound as a building block for novel functional materials.
Due to its two sulfoxide groups and central methylene unit, this compound could serve as a monomer, a chain extender, or a cross-linking agent in polymerization reactions. The incorporation of sulfoxide moieties into a polymer backbone or as pendant groups can significantly alter the material's properties, enhancing its hydrophilicity, thermal stability, and adhesive characteristics. For example, polymers containing sulfoxide groups have been investigated for applications ranging from biocompatible materials to catalysts. fu-berlin.decas.cz
Furthermore, this compound's bidentate coordination capability makes it a promising candidate as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com By linking metal centers, it could be used to construct novel one-, two-, or three-dimensional networks with tailored porosity and functionality, potentially leading to new materials for gas storage, separation, or catalysis.
Interdisciplinary Studies on the Role of Sulphur-Containing Methylene Compounds in Chemical Transformations
This compound sits (B43327) at the intersection of several chemical disciplines, and interdisciplinary studies are expected to reveal its broader role in chemical transformations. The presence of two activating sulfinyl groups flanking a methylene bridge creates a unique chemical environment that differs significantly from simple dialkyl sulfoxides.
In synthetic organic chemistry, this structure is ripe for exploration in cascade reactions, where the initial deprotonation could trigger a sequence of bond-forming events. The resulting carbanion is a soft nucleophile, and its reactions with various electrophiles warrant deeper investigation. Furthermore, its chemistry is relevant to the study of reactive intermediates, such as sulfur-stabilized carbanions and sulfur ylides. nih.gov
In the realm of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, sulfur compounds play a crucial role. While this compound itself is not a primary candidate for direct in vivo applications, studying its reactivity provides fundamental insights into the behavior of sulfur-containing compounds in complex environments. This knowledge can inform the design of new bioorthogonal probes and reagents that leverage the unique chemistry of sulfur. rsc.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Bis(methylsulphinyl)methane in laboratory settings?
- Methodological Answer : Synthesis typically involves oxidation of thioether precursors (e.g., dimethyl sulfide) using controlled oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. For structurally related sulfonyl compounds, hydrazine derivatives have been utilized to introduce bis-sulfonyl groups via nucleophilic substitution . Key steps include:
- Purification via recrystallization or column chromatography.
- Validation using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm sulfinyl group formation.
- Optimization of reaction stoichiometry to avoid over-oxidation to sulfone derivatives.
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 220 nm. Compare retention times to certified reference standards .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect volatile impurities.
- Elemental Analysis : Confirm carbon, hydrogen, and sulfur content within ±0.3% of theoretical values.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR detects methyl protons near sulfinyl groups (δ 2.5–3.0 ppm), while ¹³C NMR identifies sulfinyl-linked carbons (δ 40–50 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction can resolve bond angles and conformations, as demonstrated for analogous sulfonyl compounds .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported anti-inflammatory effects of this compound across experimental models?
- Methodological Answer :
- Systematic Review Design : Conduct a meta-analysis to aggregate data from in vitro (e.g., cytokine inhibition in macrophages) and in vivo (e.g., rodent colitis models) studies. Use random-effects models to account for heterogeneity in dosing, species, and endpoints .
- Confounding Variables : Control for metabolic differences (e.g., sulfoxide reductase activity) that may alter compound bioavailability .
- Dose-Response Validation : Replicate studies using standardized dosing protocols (e.g., 50–200 mg/kg in rodents) and harmonized outcome measures (e.g., IL-6/TNF-α levels).
Q. What experimental strategies are recommended for probing the oxidative stability of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 12, 24, and 48 hours .
- Radical Scavenging Assays : Use 2,2-diphenyl-1-picrylhydrazyl (DPPH) or oxygen radical absorbance capacity (ORAC) assays to quantify antioxidant activity. Compare results to reference antioxidants (e.g., ascorbic acid) .
- Computational Modeling : Employ density functional theory (DFT) to predict sulfinyl group reactivity toward reactive oxygen species (ROS).
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the sulfinyl group (e.g., substituent alkyl chain length) or introduce electron-withdrawing groups (e.g., halogens) to assess electronic effects.
- Biological Assays : Test derivatives in parallel for:
- Cytotoxicity (MTT assay in HEK-293 cells).
- Enzyme inhibition (e.g., cyclooxygenase-2 activity).
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst) and purification steps exhaustively, adhering to guidelines for experimental reproducibility .
- Interlaboratory Validation : Share samples with collaborating labs for independent NMR and HPLC verification.
- Negative Controls : Include reactions without catalysts or oxidizing agents to confirm product specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
